N-methyl-1H-imidazole-1-carboxamide

Overview

Description

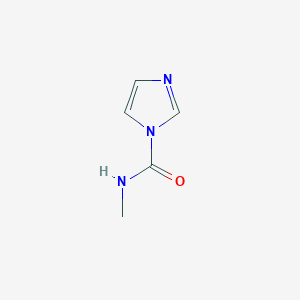

N-Methyl-1H-imidazole-1-carboxamide is a heterocyclic compound featuring an imidazole core substituted with a carboxamide group, where the nitrogen of the carboxamide is methylated. This compound has been utilized in synthetic chemistry, particularly in hydrogenation reactions. For example, it was employed as a reagent in the presence of Pd/C under high-pressure H₂ to facilitate reductions, yielding pharmaceutical intermediates . Its role may involve acting as a ligand or stabilizing agent, though mechanistic details remain unspecified in the provided evidence.

Preparation Methods

N-methyl-1H-imidazole-1-carboxamide can be synthesized through various methods. One common method involves the reaction of imidazole with methyl formate (or other formate esters) under basic conditions . This reaction typically proceeds at elevated temperatures and may require a catalyst to improve yield and selectivity. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-methyl-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives of the compound.

Substitution: this compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. .

Scientific Research Applications

N-methyl-1H-imidazole-1-carboxamide is a chemical compound with diverse applications in scientific research, particularly as a reagent in organic synthesis .

Overview

this compound is a substituted imidazole that is useful in carboxylic acid esterification .

IUPAC Name: N-methylimidazole-1-carboxamide

Applications in Scientific Research

N-methyl-1H-imidazole-1-carboxamide has roles in the following:

- Synthesis of Pharmaceuticals: Serves as a key intermediate in synthesizing bioactive molecules and various pharmaceuticals .

- Hydrosilylation: Involved in the organocatalyzed asymmetric hydrosilylation of ketimines, which is an effective method to prepare chiral amines .

- Ester and Amide Preparation: Used as a reagent to prepare esters and amides via chemoselective esterification and amidation of carboxylic acids .

- Synthesis of N-methoxy-N-methylcyanoformamide: Can be used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide .

- Preparation of Carbamoylimidazolium Iodides: Reacts with amines, alcohols, thiols, and carboxylic acids to produce carbamoylimidazolium iodides and their derivatives, such as ureas, thioureas, carbamates, and amides .

- Carboxylic Acid Esterification: Useful for carboxylic acid esterification with minimal impact on other functional groups, making it a valuable tool for complex molecule synthesis . It operates effectively in polar solvents at elevated temperatures, achieving high yields and selectivity .

- N-acylation: Effective in the N-acylation of indoles and oxazolidinones, and crucial in the synthesis of alkoxycarbonyl benzo[d]thiazol sulfones .

Mechanism of Action

The mechanism of action of N-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . These interactions can modulate various biochemical pathways, resulting in the observed biological effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-methyl-1H-imidazole-1-carboxamide, highlighting variations in substituents, molecular properties, and applications based on the provided evidence:

*Note: The molecular formula for N-(4-methylphenyl)-1H-imidazole-1-carboxamide includes sulfur (C₉H₁₆N₂S), which is atypical for a carboxamide derivative. This anomaly may indicate a reporting error in the source material.

Key Structural and Functional Insights:

- Methoxy Groups: The methoxy substituent in may alter electronic properties, affecting reactivity or stability. Bulky Groups: Cyclohexyl () or diphenylethyl () substituents introduce steric hindrance, influencing binding specificity.

- Applications: While this compound is used in hydrogenation (), analogs like N-(2-amino-2-oxoethyl)-1H-imidazole-1-carboxamide () are intermediates in drug synthesis.

Biological Activity

N-Methyl-1H-imidazole-1-carboxamide (CAS No. 72002-25-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 125.13 g/mol. Its structure features an imidazole ring, which is known for its role in various biological systems. The compound is a white to off-white solid with a purity of ≥95.0% as determined by HPLC .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown that imidazole derivatives possess significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains .

- Anticancer Activity : The compound has demonstrated potential anticancer effects, possibly through mechanisms involving apoptosis or cell cycle arrest .

- Antifungal Activity : Similar to other imidazole derivatives, this compound may exhibit antifungal properties, making it a candidate for further investigation in antifungal drug development .

- Anti-HIV Activity : Preliminary studies suggest that this compound may have inhibitory effects on HIV replication, although further research is needed to elucidate the underlying mechanisms .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring facilitates binding with enzymes and receptors, influencing biochemical pathways critical for cellular function and disease progression.

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions, including amidation processes where carboxylic acids react with amines. This compound serves as a versatile reagent in organic synthesis, particularly in the formation of amides and esters .

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Formation of Amides | Reacts with carboxylic acids to form amides via chemoselective amidation. |

| Ester Synthesis | Used in the chemoselective esterification of carboxylic acids. |

| Synthesis of Carbamoylimidazolium Iodides | Reacts with amines and alcohols to produce carbamoylimidazolium derivatives. |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study : A study published in Journal of Medicinal Chemistry investigated the antibacterial properties of various imidazole derivatives, including this compound, demonstrating significant activity against Gram-positive bacteria .

- Anticancer Research : Research published in Cancer Letters explored the anticancer potential of imidazole derivatives, showing that compounds similar to this compound induced apoptosis in cancer cell lines .

- Anti-HIV Evaluation : A study in Virology Journal examined the efficacy of imidazole derivatives against HIV, suggesting that this compound could inhibit viral replication through interaction with HIV enzymes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-methyl-1H-imidazole-1-carboxamide, and how do reaction parameters affect yield?

- Methodology : The synthesis of imidazole carboxamides often involves coupling reactions, such as the condensation of isocyanides with amines or carboxylic acid derivatives. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via sodium azide-mediated cyclization and condensation . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yields. Catalytic methods (e.g., Pd-mediated cross-coupling) may reduce byproducts like unreacted intermediates or dimerization side-products .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- Methodology :

- ¹H NMR : The imidazole ring protons (H-2 and H-4/5) typically resonate between δ 7.0–8.5 ppm, while the methyl group on the carboxamide appears as a singlet near δ 3.0–3.5 ppm.

- IR : A strong carbonyl stretch (C=O) near 1650–1700 cm⁻¹ confirms the carboxamide group.

- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₆H₈N₃O, theoretical m/z 138.07). High-resolution mass spectrometry (HRMS) is critical for distinguishing isomers .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodology : The compound may degrade via hydrolysis of the carboxamide group under humid conditions. Storage in anhydrous solvents (e.g., dry DMSO) at –20°C in inert atmospheres (N₂ or Ar) is recommended. Regular stability assays (e.g., HPLC purity checks) should monitor decomposition products, particularly imidazole carboxylic acid derivatives .

Advanced Research Questions

Q. How can competing side reactions (e.g., dimerization or hydrolysis) be minimized during synthesis?

- Methodology :

- Low-temperature reactions (0–5°C) reduce hydrolysis rates.

- Protecting groups : Temporarily protecting the imidazole nitrogen with Boc groups can prevent unwanted nucleophilic attacks.

- Catalytic additives : Using molecular sieves to absorb water or catalytic bases (e.g., DMAP) improves coupling efficiency .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the imidazole ring. Software like Gaussian or ORCA helps predict regioselectivity in reactions with electrophiles (e.g., alkyl halides). Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How do structural modifications (e.g., substituents on the imidazole ring) alter the compound’s biological activity in enzyme inhibition studies?

- Methodology :

- SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 4, or 5 of the imidazole ring and assay inhibition against target enzymes (e.g., kinases).

- Docking Simulations : Tools like AutoDock Vina predict binding affinities to active sites, guiding rational design. For example, a methyl group at position 2 may enhance hydrophobic interactions in enzyme pockets .

Q. How can contradictory data on melting points or solubility be resolved in literature reports?

- Methodology :

- Reproducibility assays : Perform DSC (Differential Scanning Calorimetry) to verify melting points.

- Solubility studies : Use standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods with HPLC quantification. Contradictions may arise from polymorphic forms or residual solvents, which XRD (X-ray diffraction) and TGA (Thermogravimetric Analysis) can clarify .

Q. Methodological Notes

Properties

IUPAC Name |

N-methylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUCFKUUTSQSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72002-25-6 | |

| Record name | N-methyl-1H-imidazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.